Mepiquat

Descripción general

Descripción

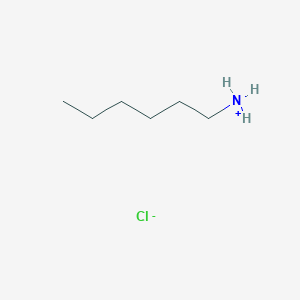

Mepiquat is a plant growth regulator widely used in agriculture to control the growth and development of crops. It is commonly applied as mepiquat chloride (MC) and has been shown to be effective in manipulating the canopy of cotton plants to prevent excessive growth and potential yield loss . Mepiquat (N,N-dimethylpiperidinium) is also known to form naturally in certain cooked foods as a byproduct of the Maillard reaction, which occurs during the roasting process of coffee and cereals .

Synthesis Analysis

The synthesis of mepiquat in agricultural applications is not typically described in the literature, as it is commercially produced and applied as mepiquat chloride. However, studies have shown that mepiquat can be synthesized naturally during the cooking and roasting of foods. For instance, mepiquat can be formed by the decarboxylation of pipecolic acid and its betaine derivative at high temperatures . Additionally, mepiquat can be generated from lysine and trigonelline under dry thermal conditions typical of roasting . Carnitine has also been identified as a precursor in the formation of mepiquat through similar pathways .

Molecular Structure Analysis

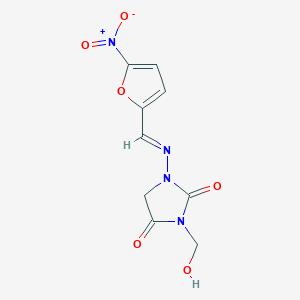

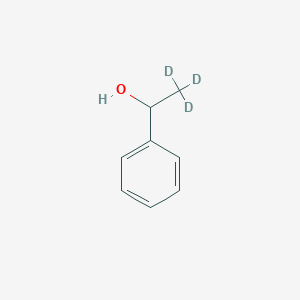

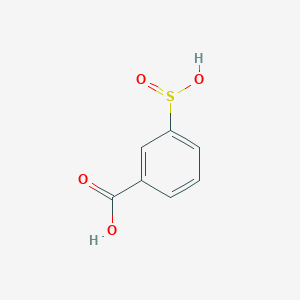

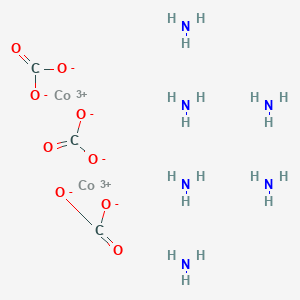

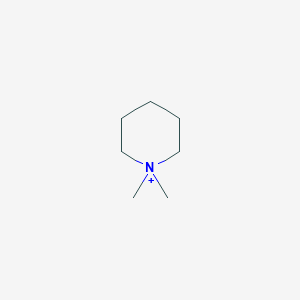

Mepiquat is a quaternary ammonium compound with the molecular structure of N,N-dimethylpiperidinium. Its structure is related to piperidine and pipecolic acid, which are involved in its natural formation during thermal processing . The molecular interactions of mepiquat as a guest molecule in zeolite syntheses have been studied, showing that it can influence the crystallization of different zeolite structures .

Chemical Reactions Analysis

Mepiquat is formed through various chemical reactions, including N-methylation and decarboxylation of pipecolic acid, as well as Maillard reaction pathways followed by transmethylation reactions . The formation of mepiquat in foodstuffs is influenced by the presence of natural constituents such as lysine, trigonelline, and carnitine, and the conditions of thermal processing .

Physical and Chemical Properties Analysis

The physical and chemical properties of mepiquat as a plant growth regulator are not detailed in the provided papers. However, its effects on plant physiology have been documented. For example, mepiquat chloride has been shown to significantly decrease endogenous gibberellic acid levels in cotton, inhibiting cell elongation and reducing plant height . In terms of its occurrence in food products, mepiquat has been detected at microgram per kilogram levels in a variety of cooked vegetables and cereal-based foodstuffs .

Relevant Case Studies

Several case studies highlight the effects of mepiquat on plant growth and its formation in food products. In cotton, mepiquat chloride application led to reduced plant height due to the suppression of gibberellic acid metabolism and signaling . In food science, the formation of mepiquat during the cooking of vegetables and the roasting of coffee and cereals has been documented, with the compound being detected at varying levels depending on the cooking method and temperature . These studies provide insight into the dual role of mepiquat as both an agricultural chemical and a byproduct of food processing.

Aplicaciones Científicas De Investigación

1. Application in Cotton Production

- Summary of the Application: Mepiquat Chloride (MC) is a plant growth regulator commonly used in cotton production. It is sprayed on cotton foliage at different growth stages as a practical tool for cotton management .

- Methods of Application: MC is applied as a foliar spray at different growth stages of the cotton plant .

- Results or Outcomes: MC application reduces plant height, leaf area, node distance, and plant canopy but increases light interception within the canopy that leads to increased yields . It also increases the net photosynthesis rate in cotton leaves as compared with control and triggers carbohydrate formation by improved source-sink relationship .

2. Application in Soybean Production

- Summary of the Application: The application of Mepiquat Chloride (MC) in soybean production has been found to improve yield characteristics and drought resistance .

- Methods of Application: In the study referenced, a three-year field experiment was designed and combined with drought experiments to measure the yield of popularized varieties during 2021–2022 .

- Results or Outcomes: MC increased the yield of HN84 and HN87 for two consecutive years from 2021 to 2022 and improved their physiological characteristics under field conditions . Under M200 treatment, the yield of HN84 increased by 6.93% and 9.46%, and HN87 increased by 11.11% and 15.72% .

3. Application in Wheat Production

- Summary of the Application: Mepiquat Chloride (MC) is used in wheat production to manage plant growth and improve crop productivity .

- Methods of Application: MC is applied to the wheat plants during their growth stages .

- Results or Outcomes: MC application decreases plant height, number of nodes on main stem, internodal distance, leaf expansion but increases light use efficiency and crop productivity .

4. Application in Cotton Development

- Summary of the Application: Mepiquat Chloride (MC) has been widely used for the field management of cotton and could enhance yield and quality .

- Methods of Application: MC is applied to the cotton plants during their growth stages .

- Results or Outcomes: The ability of MC to change the source-sink relationship by providing photo-assimilates and nutrients for reproductive development suggests that bolls on MC-treated plants are greater photosynthetic sinks .

5. Application in Drought Resistance

- Summary of the Application: Mepiquat Chloride (MC) has been found to improve drought resistance in soybeans .

- Methods of Application: In the study referenced, RNA sequencing technology combined with ultra-performance liquid chromatography and tandem mass spectrometry were used to analyze the changes in the leaf transcriptome and metabolomics of soybean leaves at the seedling stage under MC stress .

- Results or Outcomes: MC inhibited plant growth but improved drought resistance . The study reported that differentially expressed genes related to photosynthesis and cell wall synthesis were significantly downregulated at the transcriptional level . In addition, the syntheses of gibberellin, zeatin, brassinolide, and other plant hormones were inhibited in the signal transduction pathway of plant hormones, thereby inhibiting plant growth .

6. Application in Antioxidant Enzyme Activity

- Summary of the Application: Mepiquat Chloride (MC) has been found to affect antioxidant enzyme activity in drought-stressed soybean seedling leaves .

- Methods of Application: The study referenced did not provide specific details on the methods of application .

- Results or Outcomes: The study reported that the application of MC affected antioxidant enzyme activity in drought-stressed soybean seedling leaves .

Safety And Hazards

Propiedades

IUPAC Name |

1,1-dimethylpiperidin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N/c1-8(2)6-4-3-5-7-8/h3-7H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCAWEWCFVZOGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24307-26-4 (chloride) | |

| Record name | Mepiquat [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9042122 | |

| Record name | Mepiquat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mepiquat | |

CAS RN |

15302-91-7 | |

| Record name | Mepiquat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15302-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepiquat [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mepiquat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEPIQUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2SFZ0Z4TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.